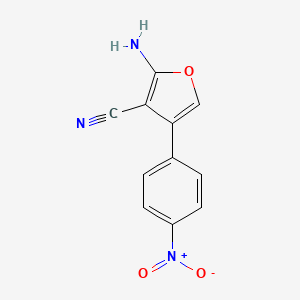

2-氨基-4-(4-硝基苯基)呋喃-3-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile” is a chemical compound with the CAS Number: 606099-85-8. It has a molecular weight of 229.19 and its IUPAC name is 2-amino-4-(4-nitrophenyl)-3-furonitrile . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of this compound involves a reaction with diethylamine in methanol at room temperature. The mixture is stirred for 1 hour and then poured into water. The resulting suspension is filtered and the filter cake is washed with water. The product is then purified by flash column chromatography on silica gel with 1:1 ethyl acetate/hexanes to provide the desired product .Physical And Chemical Properties Analysis

The compound has a melting point of 210 - 212 degrees Celsius . It is solid in its physical form .科学研究应用

Pharmaceutical Synthesis

2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile: serves as a building block in pharmaceutical synthesis. Its structure is conducive to modifications that can lead to the development of various therapeutic agents. For instance, its furan ring can be functionalized to create compounds with potential antiviral, anti-inflammatory, and anticancer properties .

Antiviral Agent Development

The compound’s ability to be used in the synthesis of indole derivatives makes it valuable in antiviral research. Indole derivatives have shown inhibitory activity against influenza and other viruses, suggesting that 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile could be a precursor in developing new antiviral medications .

Anti-Inflammatory Applications

Research indicates that certain furan derivatives exhibit anti-inflammatory activities. By synthesizing novel compounds from 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile , scientists can explore new anti-inflammatory drugs that may have fewer side effects than existing medications .

Anticancer Research

Furan derivatives, including 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile , are being studied for their anticancer properties. These compounds can be used to create new molecules that target specific pathways involved in cancer cell proliferation .

Material Science

Beyond pharmaceuticals, 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile has applications in material science. Its derivatives can be used in the synthesis of organic compounds that form the basis of new types of resins, coatings, and adhesives, contributing to advancements in sustainable materials .

Agrochemical Research

The versatility of 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile extends to agrochemical research. It can be used to develop new compounds with potential use as pesticides or herbicides, offering a more environmentally friendly approach to crop protection .

安全和危害

作用机制

Target of Action

The primary target of 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile is mild steel, where it acts as a corrosion inhibitor . The compound’s role is to prevent the corrosion of mild steel in acidic solutions, such as 1 M HCl .

Mode of Action

The compound interacts with its target (mild steel) by adsorbing onto the metallic surface . This interaction is influenced by several factors, including the presence of functional groups, electron density at donor heteroatoms (N, O), and chemical structure . The compound acts as a cathodic type inhibitor, meaning it reduces the rate of the cathodic reaction .

Biochemical Pathways

It’s known that the compound’s inhibition efficiency is influenced by the presence of electron-releasing hydroxyl (–oh) groups and electron-withdrawing nitro (–no2) groups .

Result of Action

The compound exhibits good inhibition efficiency against the corrosion of mild steel in acidic solution . The inhibition efficiencies were found to increase with an increase in the concentration of 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile .

Action Environment

The action of 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile is influenced by environmental factors such as the concentration of the compound and the acidity of the solution . The compound’s inhibition efficiency increases with its concentration and is effective in acidic environments .

属性

IUPAC Name |

2-amino-4-(4-nitrophenyl)furan-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O3/c12-5-9-10(6-17-11(9)13)7-1-3-8(4-2-7)14(15)16/h1-4,6H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWHWPUHFPTXSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC(=C2C#N)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640028 |

Source

|

| Record name | 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile | |

CAS RN |

606099-85-8 |

Source

|

| Record name | 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。